Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, ethyl acetoacetate, and various amines. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions using reagents like bromine (Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidines: Compounds with a six-membered ring containing two nitrogen atoms.
Uniqueness
Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H19BrN2O3S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19BrN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)16-7-5-4-6-8-16)21(27)18(30-23)13-15-9-11-17(24)12-10-15/h4-13,20H,3H2,1-2H3/b18-13- |
InChI Key |
CPXZABARYSMZRB-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C |
Origin of Product |
United States |
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